molecular formula C12H10N4 B8807981 3-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile CAS No. 913322-66-4

3-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile

Cat. No. B8807981
M. Wt: 210.23 g/mol
InChI Key: FLBMQEHVRKOQTR-UHFFFAOYSA-N
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP4 starting from 2.0 g (14 mmol) 2-amino-4-chloro-6-methylpyrimidine and 2.7 g (18 mmol) 3-cyano-phenyl boronic acid. Yield after extraction and crystallization from diethylether: 3.2 g (100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[C:10]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)#[N:11]>>[CH3:9][C:4]1[CH:5]=[C:6]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:10]#[N:11])[CH:17]=2)[N:7]=[C:2]([NH2:1])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
EXTRACTION
Type
EXTRACTION
Details
after extraction and crystallization from diethylether

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C1=CC(=CC=C1)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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